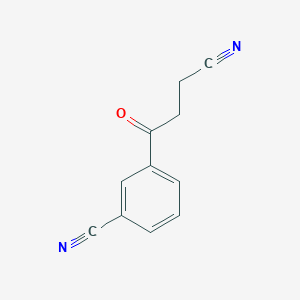

4-(3-Cyanophenyl)-4-oxobutyronitrile

Description

4-(3-Cyanophenyl)-4-oxobutyronitrile is a nitrile-containing aromatic ketone with the molecular formula C₁₁H₈N₂O. Its structure features a phenyl ring substituted with a cyano group at the meta position, linked to a four-carbon chain terminating in a ketone and nitrile group. The nitrile group enhances electrophilicity, enabling participation in cyclization reactions and serving as a precursor for heterocyclic syntheses .

Properties

IUPAC Name |

3-(3-cyanopropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-6-2-5-11(14)10-4-1-3-9(7-10)8-13/h1,3-4,7H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPJAKLACDFQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642230 | |

| Record name | 3-(3-Cyanopropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-58-3 | |

| Record name | 3-Cyano-γ-oxobenzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Cyanopropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-4-oxobutyronitrile typically involves the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of 4-(3-Cyanophenyl)-4-oxobutyronitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-4-oxobutyronitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines or secondary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-Cyanophenyl)-4-oxobutyronitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used. Its reactivity is influenced by the presence of the cyanophenyl and oxobutyronitrile groups, which can participate in a range of chemical transformations.

Comparison with Similar Compounds

Substituent Position: Meta vs. Para Isomers

The position of the cyano group on the phenyl ring significantly impacts biological activity. For example:

- 4-(4-Cyanophenyl)-4-oxobutyronitrile (para-substituted) exhibits IC₅₀ values of 1.77 µM (RNase H) and 1.18 µM (IN) in HIV-1 inhibition assays.

- 4-(3-Cyanophenyl)-4-oxobutyronitrile (meta-substituted) shows reduced dual inhibition activity compared to its para counterpart, likely due to steric or electronic effects altering enzyme binding . However, meta-substituted analogs with additional functional groups, such as 5-pyrimidyl (compound81) or 3-cyanophenyl (compound82), demonstrate enhanced selectivity for RNase H over IN, suggesting that substituent synergy can modulate activity .

Table 1: Substituent Effects on HIV-1 Inhibition

| Compound | Substituent Position | IC₅₀ (RNase H, µM) | IC₅₀ (IN, µM) | Selectivity (RNase H/IN Ratio) |

|---|---|---|---|---|

| 4-(4-Cyanophenyl) | Para | 1.77 | 1.18 | 1.5 |

| 4-(3-Cyanophenyl) | Meta | Reduced activity | Reduced | Low (<1) |

| Compound81 (5-pyrimidyl) | Meta | 0.92 | 1.34 | 0.69 |

Halogen-Substituted Analogs

Halogen substituents influence electronic properties and metabolic stability:

- 4-(4-Bromophenyl)-4-oxobutyronitrile (C₁₀H₈BrNO) and 4-(3-Iodophenyl)-4-oxobutyronitrile (C₁₀H₈INO) exhibit molecular weights of 238.09 and 285.09, respectively.

- 4-(3,4-Dichlorophenyl)-4-oxobutyronitrile (C₁₀H₇Cl₂NO) shows enhanced lipophilicity, which may improve membrane permeability but could also elevate toxicity risks .

Fluorinated Derivatives

Fluorine substitution is a common strategy to modulate reactivity and bioavailability:

- 4-(3-Fluorophenyl)-4-oxobutyronitrile (C₁₀H₈FNO) has a molecular weight of 177.18, lighter than the cyano analog. Fluorine’s electronegativity may enhance ketone stability .

Pyridine-Based Analogs

Replacing the phenyl ring with pyridine alters aromatic interactions:

- 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile (C₉H₇ClN₂O) and 4-(4-Chloro-3-pyridyl)-4-oxobutyronitrile (C₉H₇ClN₂O) exhibit molecular weights of 194.62.

Table 2: Structural and Physical Properties of Analogs

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Key Property Change |

|---|---|---|---|---|

| 4-(3-Cyanophenyl)-4-oxobutyronitrile | C₁₁H₈N₂O | 200.20 | 3-CN | Baseline |

| 4-(4-Bromophenyl)-4-oxobutyronitrile | C₁₀H₈BrNO | 238.09 | 4-Br | Increased lipophilicity |

| 4-(3-Fluorophenyl)-4-oxobutyronitrile | C₁₀H₈FNO | 177.18 | 3-F | Enhanced stability |

| 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile | C₉H₇ClN₂O | 194.62 | Pyridine | Improved hydrogen bonding |

Biological Activity

4-(3-Cyanophenyl)-4-oxobutyronitrile, with the CAS number 898767-58-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 4-(3-Cyanophenyl)-4-oxobutyronitrile is C12H10N2O, with a molecular weight of approximately 210.22 g/mol. The compound features a cyano group and a ketone functional group, which contribute to its reactivity and biological activity.

Synthesis Steps:

- Formation of the Base Structure: The initial step involves the reaction of appropriate aromatic aldehydes with nitriles to form the oxobutyronitrile framework.

- Cyclization: Further reactions may involve cyclization processes to introduce the cyanophenyl moiety, enhancing the compound's biological profile.

Antimicrobial Activity

Research has indicated that 4-(3-Cyanophenyl)-4-oxobutyronitrile exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Mechanism of Action: The compound likely interacts with bacterial enzymes or receptors, potentially inhibiting essential processes such as DNA replication through the inhibition of DNA gyrase.

- Efficacy: Preliminary studies suggest effective concentrations that disrupt bacterial cell wall synthesis and metabolic pathways.

Anticancer Properties

The anticancer potential of 4-(3-Cyanophenyl)-4-oxobutyronitrile has also been investigated. Its ability to modulate cell proliferation and induce apoptosis in cancer cell lines suggests promising therapeutic applications.

Mechanism of Action:

- The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.

- Studies indicate interactions with specific molecular targets involved in apoptotic pathways, leading to programmed cell death in malignant cells.

Comparative Analysis with Related Compounds

To highlight the unique aspects of 4-(3-Cyanophenyl)-4-oxobutyronitrile, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Piperidinomethylbenzophenone | Lacks cyano group | Different reactivity profile |

| 3-Trifluoromethylbenzophenone | No piperidine substituent | Variations in biological activity |

| 4'-Morpholinomethyl-3-trifluoromethylbenzophenone | Morpholine instead of piperidine | Potentially distinct pharmacokinetics |

Case Studies

Several studies have documented the biological activity of this compound:

-

Antimicrobial Efficacy Study:

- Conducted on various bacterial strains.

- Results indicated significant inhibition at specific concentrations.

-

Cancer Cell Line Study:

- Evaluated against multiple cancer cell lines (e.g., breast and colon cancer).

- Demonstrated cytotoxic effects, supporting further exploration as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.